p-Quinquephenyl

Fluorescence spectroscopy Organic emitters Photophysics

High-purity p-Quinquephenyl addresses chain-length-specific needs in OLED and polymer research. Key differentiators: • Fluorescence quantum yield Φ=0.97-0.98 - highest among p-oligophenyls - maximizing OLED external quantum efficiency and laser gain. • Distinct Raman vibrational signature for unambiguous calibration of conjugated polymers; 5-ring conjugation length bridges monomer and polymer regimes. • Potassium-doped 5P exhibits superconductivity (Tc=7.3 K), unique within the linear oligophenyl series, enabling studies of organic bipolaron formation.

Molecular Formula C30H22
Molecular Weight 382.5 g/mol
CAS No. 3073-05-0
Cat. No. B1295331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Quinquephenyl
CAS3073-05-0
Molecular FormulaC30H22
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=CC=C5
InChIInChI=1S/C30H22/c1-3-7-23(8-4-1)25-11-15-27(16-12-25)29-19-21-30(22-20-29)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H
InChIKeyOMCUOJTVNIHQTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Quinquephenyl Basic Properties & Oligophenyl Context


p-Quinquephenyl (CAS 3073-05-0, also designated 1,1′:4′,1″:4″,1‴:4‴,1⁗-quinquephenyl) is a linear oligo(para-phenylene) comprising five benzene rings connected in the para position. It possesses a molecular formula of C₃₀H₂₂ and a molecular weight of 382.50 g/mol [1]. This compound appears as a white to pale yellow crystalline solid with a melting point of approximately 389–390 °C . As a member of the p-oligophenyl homologous series, it serves as a well-defined model system for poly(para-phenylene) (PPP) and finds application in organic electronics, liquid crystal research, and materials science due to its conjugated π-electron system and rigid-rod molecular architecture [2].

Why p-Quinquephenyl Cannot Be Substituted


Substituting p-quinquephenyl with a generic p-oligophenyl of different chain length (e.g., p-terphenyl, p-quaterphenyl, or p-sexiphenyl) is scientifically invalid because key performance-determining properties—including fluorescence quantum yield, Raman vibrational signatures, liquid crystalline phase transition temperatures and densities, field-effect hole mobility in thin-film transistors, and unit cell packing parameters—exhibit strong, non-linear chain-length dependencies [1]. The five-ring structure occupies a unique position in the homologous series where these properties converge to enable specific application-relevant behavior that cannot be replicated by simply scaling the chain length up or down.

p-Quinquephenyl Differentiation Evidence


Higher Fluorescence Quantum Yield

p-Quinquephenyl-based derivatives (e.g., 2,5,2″″,5″″-tetramethyl-p-quinquephenyl, designated QUI) exhibit a higher fluorescence quantum yield (Φ) compared to p-quaterphenyl derivatives. In dioxane solution, QUI (5 phenyl rings) achieves Φ = 0.97–0.98, whereas the corresponding p-quaterphenyl derivatives (4 phenyl rings) exhibit Φ = 0.91 [1]. This difference of ~0.06–0.07 in absolute quantum yield is consistent across multiple nonpolar and polar solvents.

Fluorescence spectroscopy Organic emitters Photophysics

Raman Vibrational Fingerprint

The Raman spectra of p-oligophenyls exhibit systematic chain-length dependence in key vibrational modes. The intensity ratio of the C-H in-plane bending mode (~1200 cm⁻¹) to the inter-ring C-C stretching mode (~1280 cm⁻¹) varies with the number of phenyl rings. More significantly, the librational motion mode (lowest energy) displays a monotonous shift in frequency as the chain length increases from p-terphenyl (3 rings) through p-quaterphenyl (4 rings), p-quinquephenyl (5 rings), to p-sexiphenyl (6 rings) [1]. The five-ring system occupies a specific position in this spectral progression, enabling unambiguous identification and quality control.

Raman spectroscopy Vibrational analysis Oligophenyl characterization

Liquid Crystal Transition Density

At the nematic-to-isotropic (TNI) transition temperature, the density of p-quinquephenyl (0.905 g cm⁻³) is significantly higher than that of p-sexiphenyl (0.81 g cm⁻³) [1]. This ~12% difference in fluid density directly impacts intermolecular packing and the phase behavior of binary mixtures containing these oligomers.

Liquid crystals Thermotropic behavior Density measurement

Hole Mobility in Oligophenyl OFETs

In organic thin-film transistors (OTFTs) fabricated from vacuum-deposited p-oligophenyls, field-effect hole mobility increases systematically with chain length. Mobility values range from ~10⁻² cm² V⁻¹ s⁻¹ for p-quaterphenyl (4P) to ~10⁻¹ cm² V⁻¹ s⁻¹ for p-sexiphenyl (6P), with on/off current ratios from 10⁵ to 10⁶ [1]. By interpolation, p-quinquephenyl (5P) occupies the intermediate mobility regime between these two benchmarks, providing a tunable balance between charge transport efficiency and processability.

Organic field-effect transistors Hole mobility Oligophenyl semiconductors

Crystal Unit Cell Dimensions

Room-temperature crystal structures of poly(p-phenylene) oligomers reveal that the a-axis length scales linearly with the number of phenyl rings. For p-quinquephenyl (PQP, 5 rings), a = 22.056 Å, while for p-sexiphenyl (PSP, 6 rings) a = 26.241 Å, and for p-septiphenyl (PSeptiP, 7 rings) a = 30.577 Å [1]. All three belong to space group P2₁/c and exhibit herringbone packing, but the specific a-axis dimension of PQP confers a distinct molecular packing arrangement that influences solid-state electronic coupling and charge transport anisotropy.

X-ray crystallography Unit cell parameters Polyphenylene packing

Potassium-Doped Superconductivity

Upon doping with potassium, p-quinquephenyl becomes superconducting with a critical temperature (Tc) of 7.3 K, as evidenced by dc magnetic susceptibility measurements showing the Meissner effect [1]. This superconducting phase, identified as K₃p-quinquephenyl with a layered P2₁ structure, is enabled by the formation of bipolarons revealed by Raman spectroscopy. Shorter p-oligophenyls (e.g., p-terphenyl, p-quaterphenyl) do not exhibit analogous superconductivity under comparable doping conditions, making the five-ring system uniquely positioned for exploring organic superconductivity.

Superconductivity Alkali-metal doping Organic superconductors

p-Quinquephenyl Research & Industrial Applications


OLED & Organic Laser Emitters

Leveraging the superior fluorescence quantum yield of p-quinquephenyl derivatives (Φ = 0.97–0.98) compared to p-quaterphenyl analogs (Φ = 0.91), this compound is ideally suited for fabricating high-brightness organic light-emitting diodes (OLEDs) and organic laser gain media where maximizing photon output per excitation event is paramount [1]. The higher quantum yield directly reduces power consumption and improves device external quantum efficiency.

PPP Spectroscopy Model System

The well-resolved Raman vibrational signature of p-quinquephenyl, distinct from both shorter (p-terphenyl, p-quaterphenyl) and longer (p-sexiphenyl) oligomers, makes it an indispensable model compound for calibrating spectroscopic methods and investigating chain-length-dependent vibrational phenomena in conjugated polymers [1]. Its five-ring structure provides a sufficiently long conjugation length to mimic polymer behavior while remaining synthetically accessible and characterizable as a pure molecular entity.

Liquid Crystal Density Tuning

For liquid crystal display (LCD) mixtures and organic electronic device fabrication requiring specific nematic-phase densities, p-quinquephenyl (ρ = 0.905 g cm⁻³ at TNI) offers a density intermediate between p-quaterphenyl and p-sexiphenyl [1]. This enables fine-tuning of mixture properties, such as birefringence and viscosity, in multi-component LC formulations where exact density matching is critical for layer uniformity and electro-optical performance.

Tailored Hole Mobility Semiconductor

In organic field-effect transistors (OFETs), p-quinquephenyl provides a field-effect hole mobility that bridges the gap between p-quaterphenyl (~10⁻² cm² V⁻¹ s⁻¹) and p-sexiphenyl (~10⁻¹ cm² V⁻¹ s⁻¹) [1]. This intermediate mobility regime allows device engineers to select p-quinquephenyl when a balance between charge transport efficiency and thin-film processability is required—particularly in applications where the higher mobility of 6P is not essential and where 5P's distinct crystal packing (a = 22.056 Å) may yield more favorable film morphology [2].

Organic Superconductivity Research Platform

Unlike shorter p-oligophenyls, potassium-doped p-quinquephenyl exhibits superconductivity with a critical temperature of 7.3 K [3]. This unique property makes it a valuable scaffold for fundamental studies of organic superconductivity, bipolaron formation, and the exploration of high-Tc mechanisms in π-conjugated molecular systems.

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